molecular formula C21H22N2O3S B11227954 6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11227954
M. Wt: 382.5 g/mol
InChI Key: IJYCRFGAZCCAJM-UHFFFAOYSA-N
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Description

6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from simpler precursor molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. Green synthesis methods, which minimize the use of hazardous reagents and reduce waste, are also being explored for the production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiazine derivatives.

Scientific Research Applications

6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the presence of the allyl and cyclopentyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-cyclopentyl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-2-13-23-19-12-11-15(21(24)22-16-7-3-4-8-16)14-18(19)17-9-5-6-10-20(17)27(23,25)26/h2,5-6,9-12,14,16H,1,3-4,7-8,13H2,(H,22,24)

InChI Key

IJYCRFGAZCCAJM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3CCCC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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